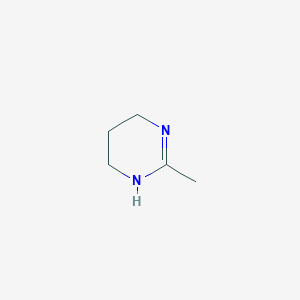

2-Methyl-1,4,5,6-tetrahydropyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,4,5,6-tetrahydropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIDPRZCOYMNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378143 | |

| Record name | 2-methyl-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-95-8 | |

| Record name | 2-methyl-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1,4,5,6 Tetrahydropyrimidine and Its Derivatives

Traditional Synthetic Approaches to 2-Methyl-1,4,5,6-tetrahydropyrimidine

The synthesis of the 1,4,5,6-tetrahydropyrimidine (B23847) scaffold is commonly achieved through the cyclization of 1,3-diaminopropanes with various reagents. These traditional methods are characterized by condensation reactions that form the core heterocyclic structure.

Condensation Reactions Utilizing Diamines and Appropriate Counterparts

The foundational approach to constructing the this compound ring system involves the reaction of a 1,3-diamine, specifically propane-1,3-diamine, with a two-carbon unit that provides the methyl-substituted carbon at the 2-position.

The direct condensation of 1,3-diaminopropanes with carboxylic acids or their derivatives, such as esters, at high temperatures is a general method for preparing the 1,4,5,6-tetrahydropyrimidine system. semanticscholar.org For the synthesis of the 2-methyl derivative, a derivative of acetic acid is required. For instance, the cyclization of N-[3-(methylamino)propyl]-acetamide, a derivative of the diamine and acetic acid, can be achieved using polyphosphoric acid ester (PPE) in a microwave reactor to yield 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543). chemicalbook.com This intramolecular condensation demonstrates the formation of the tetrahydropyrimidine (B8763341) ring from a diamine and an acetyl group precursor.

Imino ethers, also known as imidates, are reactive intermediates that readily condense with diamines to form cyclic amidines. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is the most common method for preparing the requisite imino ether intermediates (Pinner salts). nih.govnih.gov These imidates can then be treated with a diamine, such as 1,3-diaminopropane (B46017), to yield the corresponding tetrahydropyrimidine. nih.gov For example, an acetimidate (derived from acetonitrile) would react with 1,3-diaminopropane to form this compound. This two-step process offers a versatile route to the target molecule.

The direct nucleophilic addition of an amine to a nitrile is an atom-economical method for synthesizing amidines. mdpi.com The reaction of 1,3-diaminopropane with acetonitrile (B52724) can be used to synthesize this compound. nih.gov This reaction can be promoted by organocatalysts, such as N-acetylcysteine, to facilitate the formation of the cyclic amidine in high yields without the need for transition metals. nih.gov This approach represents a more direct and potentially greener alternative to methods requiring pre-functionalized starting materials.

Multi-Component Reactions (e.g., Biginelli Reaction) for Tetrahydropyrimidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all components, are highly efficient for generating molecular diversity. scispace.comacs.org The Biginelli reaction is a classic MCR used to synthesize functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of tetrahydropyrimidine derivatives. acs.org

First reported by Pietro Biginelli in 1891, this one-pot cyclocondensation involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) (or thiourea). acs.orgwikipedia.org The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate, which is generated from the condensation of the aldehyde and urea. acs.orgresearchgate.net This intermediate is then intercepted by the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine (B8664642) product. acs.orgorganic-chemistry.org

Over the years, numerous improvements have been made to the original protocol to enhance yields and shorten reaction times. nih.gov A wide array of catalysts has been employed, significantly broadening the scope and efficiency of the reaction. researchgate.net These catalytic variants often lead to milder reaction conditions and easier product isolation. acs.org

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| HCl | Ethanol, Reflux | Classic, original method | acs.org |

| Polyphosphate Ester (PPE) | THF, Reflux or Microwave | Improves yields by 20-50%, stabilizes iminium ion intermediate | scispace.comacs.org |

| Yb(OTf)₃ | Solvent-free | Increased yields, shorter reaction times, reusable catalyst | organic-chemistry.org |

| InCl₃ | Solvent-free or THF | Improved procedure for various 1,3-dicarbonyl compounds | organic-chemistry.org |

| DABCO | Ethanol, Reflux | High yields, shorter reaction times compared to HCl | nih.gov |

| Polymer-supported Catalysts | Various | Simplified product isolation, catalyst recyclability | acs.org |

Application of Lewis Acids and Other Catalysts in Biginelli-type Syntheses

The Biginelli reaction, a cornerstone in the synthesis of tetrahydropyrimidine derivatives, has been significantly enhanced through the use of various catalysts, particularly Lewis acids. nih.govamazonaws.com Traditional methods often relied on strong Brønsted acids like hydrochloric acid, but these can be associated with harsh reaction conditions. amazonaws.com The introduction of Lewis acids has led to improved reaction yields and reduced reaction times. nih.gov

A variety of Lewis acids have been successfully employed to catalyze Biginelli-type syntheses. These include, but are not limited to, copper(II) trifluoroacetate (B77799) hydrate, boron trifluoride, ytterbium(III) triflate (Yb(OTf)₃), bismuth(III) chloride (BiCl₃), and manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O). nih.govwikipedia.org For instance, zinc triflate has been utilized as a Lewis acid catalyst in a modified Biginelli synthesis to produce octahydroquinazolinone derivatives. mdpi.com Similarly, catalysts like CuCl₂·2H₂O have been used effectively in these multicomponent cyclization processes. nih.gov The catalytic role of these Lewis acids is to activate the carbonyl group of the aldehyde, thereby facilitating the key C-C and C-N bond-forming steps of the reaction cascade.

Beyond Lewis acids, other catalysts have also been explored. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst, leading to high yields and shorter reaction times in the synthesis of a series of tetrahydropyrimidine derivatives. nih.gov The choice of catalyst can significantly influence the efficiency and outcome of the Biginelli reaction, as highlighted in the comparative data below.

| Catalyst | Role | Advantage in Biginelli Synthesis |

| Lewis Acids (e.g., Yb(OTf)₃, BiCl₃) | Activate carbonyl groups | Improved yields and shorter reaction times nih.gov |

| DABCO | Base catalyst | High yields and reduced reaction times nih.gov |

| p-Toluenesulfonic acid | Brønsted acid catalyst | Used in classical Biginelli reactions mdpi.com |

| Uranyl Nitrate (B79036) Hexahydrate | Lewis acid catalyst | Effective under ultrasonic conditions researchgate.net |

Selective Reduction Strategies of Pyrimidine (B1678525) Analogues

The synthesis of this compound and its derivatives can also be achieved through the selective reduction of corresponding pyrimidine precursors. researchgate.net This approach is crucial for accessing the partially saturated tetrahydropyrimidine core from more readily available aromatic pyrimidines.

One notable method involves the controlled reduction of pyrimidin-2(1H)-ones and their thione analogues using metal hydride complexes. rsc.org Specifically, the use of sodium borohydride (B1222165) (NaBH₄) on 1,4,6-trisubstituted pyrimidin-2(1H)-ones can lead to the formation of 3,4,5,6-tetrahydro-pyrimidin-2(1H)-ones. rsc.org The regioselectivity and the distribution of products, including di- and tetrahydro-derivatives, are highly dependent on the reaction conditions and the nature of the substituents on the pyrimidine ring. rsc.org This highlights the importance of carefully controlling the reaction parameters to achieve the desired level of reduction. The reaction with lithium aluminium hydride (LiAlH₄) has also been investigated in this context. rsc.org

Ring Expansion Chemistry (e.g., from Cyclopropanes, Aziridines, and Azetidines)

Ring expansion reactions represent a sophisticated and contemporary strategy for the synthesis of tetrahydropyrimidine derivatives from smaller cyclic precursors. researchgate.net This methodology allows for the construction of the six-membered tetrahydropyrimidine ring by expanding three-, four-, or five-membered rings.

A documented example involves the nucleophile-mediated ring expansion of 5-functionalized 4-mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-ones to yield seven-membered 1,3-diazepine derivatives. nih.gov While this specific example leads to a larger ring system, the underlying principles of intramolecular rearrangement and ring expansion are applicable to the synthesis of six-membered rings from smaller precursors. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can proceed through two pathways: ring expansion or nucleophilic substitution, depending on the reaction conditions. researchgate.net It has been proposed that these ring expansions can proceed through cyclopropane-containing bicyclic intermediates. researchgate.net Such strategies offer a powerful tool for accessing complex heterocyclic scaffolds that may be difficult to obtain through more traditional cyclization methods. nih.govrsc.org

Modern and Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies. This has led to the adoption of more environmentally benign and efficient techniques for the synthesis of tetrahydropyrimidine derivatives.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of tetrahydropyrimidine synthesis, microwave irradiation has been successfully applied to the Biginelli condensation. foliamedica.bgsemanticscholar.org This technique often leads to a significant reduction in reaction times, from hours to minutes, and can also result in higher product yields compared to conventional heating methods. researchgate.netfoliamedica.bgsemanticscholar.org

For example, a series of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives were synthesized using microwave irradiation in ethanol. foliamedica.bgsemanticscholar.org The reaction of a 1,3,4-oxadiazole-based aldehyde, substituted acetoacetanilide, and N,N'-dimethylurea was completed in 22-24 minutes under microwave conditions. foliamedica.bgsemanticscholar.org This rapid and efficient synthesis highlights the advantages of microwave technology in the construction of complex tetrahydropyrimidine derivatives. semanticscholar.org

| Method | Reaction Time | Yield |

| Conventional Heating | 20-24 hours | Moderate |

| Microwave Irradiation | 22-24 minutes | Good to Excellent foliamedica.bgsemanticscholar.org |

Ultrasound-Promoted Reaction Conditions

Ultrasound irradiation is another green chemistry technique that has been effectively utilized in the synthesis of tetrahydropyrimidine derivatives. nih.gov Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com

The three-component condensation reaction to form tetrahydropyrimidines can be promoted by ultrasonic activation. nih.gov For instance, the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives has been achieved using a uranyl nitrate hexahydrate catalyst under ultrasonic conditions. researchgate.net This ultrasound-assisted method demonstrated several benefits, including milder conditions, shorter reaction times, and higher yields compared to conventional methods. researchgate.net Similarly, the synthesis of 2-amino-1,4-dihydropyrimidines via a Biginelli reaction has been reported under ultrasonic irradiation using catalysts like SnCl₂·2H₂O. mdpi.com

Solvent-Free and Environmentally Conscious Methods

Developing solvent-free reaction conditions is a key goal of green chemistry, as it minimizes waste and reduces the environmental impact of chemical processes. For the synthesis of tetrahydropyrimidine derivatives, a solvent-less "Grindstone" multicomponent reagent method has been reported. nih.gov

This method involves the grinding of reactants, such as a substituted benzaldehyde (B42025), urea or thiourea, and ethyl acetoacetate (B1235776), with a catalytic amount of CuCl₂·2H₂O. nih.gov This approach offers several advantages over conventional methods, including being less solvent-intensive, more economical, less time-consuming, and proceeding in a single step. nih.gov The ability to obtain excellent yields and rapid product formation without the need for bulk solvents makes this an attractive and environmentally conscious synthetic route. nih.gov

Mechanochemical Synthesis (e.g., Planetary Ball Mill)

Mechanochemical synthesis, utilizing methods like grinding in a mortar and pestle or milling in a planetary ball mill, represents a green chemistry approach to chemical reactions. ijpsr.com This solvent-free technique is noted for its high efficiency, simple procedures, and milder reaction conditions. ijpsr.com For the synthesis of tetrahydropyrimidine derivatives, mechanochemistry offers a more environmentally benign alternative to traditional methods. ijpsr.com The reaction of an aldehyde, ethyl acetoacetate, and urea, for instance, can be carried out by grinding the components together, leading to high yields (80-96%) in a significantly shorter time (3-30 minutes) compared to conventional solvent-based methods. ijpsr.com This approach avoids the use of hazardous solvents, reduces waste, and is safer for the operator. ijpsr.com

Synthesis of Specific Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for developing compounds with specific biological or chemical properties. This section details the synthetic pathways to several key derivatives.

This compound-6-carboxylic acid is an organooxygen and organonitrogen compound. nih.gov It is structurally related to alpha-amino acids. nih.gov The synthesis of related tetrahydropyrimidine carboxylic acid derivatives can be achieved through multicomponent reactions. For example, the Biginelli reaction, a one-pot synthesis, can be employed to create the core ring structure. researchgate.netnih.gov A three-component reaction involving methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes can yield 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids. researchgate.net

Table 1: Compound Details

| Property | Value |

|---|---|

| IUPAC Name | This compound-6-carboxylic acid nih.gov |

| Molecular Formula | C6H10N2O2 nih.gov |

Ectoine (B1671093), chemically known as (S)-2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, is a heterocyclic amino acid. encyclopedia.pub It was first discovered in halophilic bacteria. encyclopedia.pub A common synthetic route to Ectoine involves the thermal cyclization of N-acetyl diaminobutyric acid. tandfonline.com This precursor is itself synthesized through the acetylation of (L)-2,4-diaminobutyric acid. tandfonline.com Ectoine is notable for its role as an osmoprotectant. tandfonline.com The biosynthesis in bacteria involves three key enzymes: L-2,4-diaminobutyrate transaminase (EctB), L-2,4-diaminobutyrate acetyltransferase (EctA), and ectoine synthase (EctC). encyclopedia.pub

Table 2: Ectoine Synthesis Overview

| Precursor | Key Step | Product |

|---|---|---|

| (L)-2,4-diaminobutyric acid | Acetylation | N-Acetyl diaminobutyric acid tandfonline.com |

A method for synthesizing 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine with high yields (over 90%) has been developed. google.com This process involves dissolving an ethyl acetoacetate solution in toluene (B28343) and then adding N-methylaminopropylamine while controlling the temperature. google.com After a period of thermal retardation and dehydration under reduced pressure, a catalyst is added. google.com Suitable catalysts for this reaction include aluminum chloride, zinc chloride, cupric chloride, or iron trichloride. google.com The reaction mixture is then heated again before the final product is obtained through distillation. google.com This method is advantageous for industrial production due to its simple reaction conditions and reduced waste. google.com

Table 3: Reaction Conditions for 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine Synthesis

| Reactants | Solvent | Catalysts | Key Steps | Yield |

|---|

The Knoevenagel condensation is a fundamental reaction for forming C=C bonds. scirp.org It typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net This methodology can be applied to synthesize styryl derivatives of this compound. By reacting the methyl group at the 2-position of the tetrahydropyrimidine ring with an aromatic aldehyde (such as a benzaldehyde derivative), a styryl substituent can be introduced. The reactivity of the methyl group can be influenced by other substituents on the pyrimidine ring. mtu.edu For example, electron-withdrawing groups can activate adjacent methyl groups for condensation. mtu.edu This reaction provides a versatile route to novel derivatives with extended conjugation. nih.gov

Catalytic hydrogenation is a widely used method to reduce unsaturated bonds, such as C=C double bonds, in organic molecules. researchgate.net This process typically involves reacting the unsaturated compound with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov For converting unsaturated styryl derivatives of this compound to their saturated counterparts, a heterogeneous catalyst like nickel on a silica (B1680970) support (Ni/SiO₂) or a homogeneous ruthenium-based catalyst could be employed. researchgate.netnih.gov The reaction selectively reduces the double bond of the styryl group without affecting the tetrahydropyrimidine ring, yielding the corresponding phenylethyl-substituted derivative. This method is crucial for creating structural diversity and modifying the electronic and steric properties of the molecule. nih.gov

Synthesis of Tetrahydropyrimidinium Salts

The synthesis of tetrahydropyrimidinium salts, which are quaternary ammonium (B1175870) derivatives of the tetrahydropyrimidine core, is most commonly achieved through the alkylation of a pre-existing tetrahydropyrimidine ring. This method involves the direct reaction of a 1-substituted-1,4,5,6-tetrahydropyrimidine with an alkylating agent.

One established method is the reaction of a 1-alkyl- or 1-aryl-1,4,5,6-tetrahydropyrimidine with an alkyl halide. semanticscholar.orgresearchgate.net The nitrogen atom at the 3-position of the ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of a 1,3-disubstituted tetrahydropyrimidinium salt. semanticscholar.org Common alkylating agents for this transformation include iodomethane (B122720) and ethyl iodide. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). semanticscholar.org

For instance, the synthesis of N,N'-dimethyl-1,4,5,6-tetrahydropyrimidinium iodide can be accomplished by treating N-methyl-1,4,5,6-tetrahydropyrimidine with iodomethane in THF. The reaction proceeds at room temperature, and the resulting salt often precipitates out of the solution as a solid, which can then be isolated by filtration. semanticscholar.org This straightforward quaternization is an efficient way to produce symmetrically or asymmetrically substituted tetrahydropyrimidinium salts. researchgate.net

An alternative approach is necessary for synthesizing salts with more complex or sterically hindered substituents at the N3 position, where direct alkylation may not be feasible. This alternative involves the dehydrogenation of the corresponding N,N'-disubstituted hexahydropyrimidine (B1621009) precursors. researchgate.net

Below is a table summarizing representative examples of tetrahydropyrimidinium salt synthesis via alkylation.

| Starting Material | Reagent | Solvent | Product | Yield (%) |

| N-methyl-1,4,5,6-tetrahydropyrimidine | Iodomethane | THF | N,N'-dimethyl-1,4,5,6-tetrahydropyrimidinium iodide | 85% |

| 1-Aryl-1,4,5,6-tetrahydropyrimidine | Methyl Iodide | - | 1-Aryl-3-methyl-1,4,5,6-tetrahydropyrimidinium iodide | High |

| 1-Aryl-1,4,5,6-tetrahydropyrimidine | Ethyl Iodide | - | 1-Aryl-3-ethyl-1,4,5,6-tetrahydropyrimidinium iodide | High |

Purification and Isolation Methodologies for this compound and its Analogues

The purity of this compound and its derivatives is crucial for their subsequent applications. A variety of techniques are employed for their purification, ranging from conventional laboratory-scale methods to more sophisticated industrial processes.

Chromatographic Techniques (e.g., Flash Chromatography, Preparative HPLC)

Chromatographic methods are powerful tools for the purification of organic compounds, including tetrahydropyrimidine derivatives. The choice between techniques like flash chromatography and preparative high-performance liquid chromatography (HPLC) often depends on the scale of the purification, the difficulty of the separation, and the desired final purity.

Flash Chromatography is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase, typically silica gel. It is a standard method for purifying reaction mixtures in a research laboratory setting. For example, a crude residue containing a tetrahydropyrimidine derivative can be purified by flash column chromatography using a gradient of ethyl acetate in a nonpolar solvent like petroleum ether or hexane. bris.ac.uk The selection of the eluent system is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC).

Preparative HPLC offers higher resolution and is suitable for isolating highly pure compounds. researchgate.net It is particularly useful for separating closely related impurities from the target compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification of polar to moderately nonpolar compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol (B129727). The use of slow acetonitrile gradients in preparative RP-HPLC has been shown to be effective for achieving high levels of purity and yield for complex molecules. nih.gov Recent studies have also explored greener alternatives for mobile phase modifiers; for instance, 2-methyl tetrahydrofuran (MTHF) has been evaluated as a sustainable substitute for tetrahydrofuran in reverse-phase HPLC, showing improved separation efficiency and sample loading for various compounds, including heterocyclic structures. rsc.orgresearchgate.net

The following table outlines typical parameters for these chromatographic techniques.

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Petroleum Ether | Purification of crude reaction mixtures of tetrahydropyrimidine derivatives. bris.ac.uk |

| Preparative RP-HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA | Isolation of high-purity tetrahydropyrimidine analogues. |

| Green RP-HPLC | C18 Silica | 10% MTHF in Acetonitrile/Methanol with TFA buffer | Eco-friendly purification with enhanced peak shape and resolution. rsc.org |

Recrystallization and Filtration Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.

For tetrahydropyrimidine derivatives, which are often basic and can form stable salts, recrystallization of these salts is a common and effective purification strategy. A patent for a derivative of 1-methyl-1,4,5,6-tetrahydropyrimidine describes a procedure where the tartrate salt is recrystallized by dissolving it in hot methanol, followed by the addition of hot ethanol. Upon cooling, the purified salt crystallizes out of the solution and is collected by filtration. google.com The same document also mentions the purification of a product through two successive recrystallizations from acetone, highlighting that different solvent systems can be employed to achieve the desired purity. google.com

The process involves the following general steps:

Dissolving the impure solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Isolating the crystals from the mother liquor (the remaining solution) by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the purified crystals.

| Compound Type | Solvent System | Procedure |

| Tetrahydropyrimidine Tartrate Salt | Methanol / Ethanol | Dissolve in hot methanol, add hot ethanol, cool to crystallize. google.com |

| Tetrahydropyrimidine Derivative | Acetone | Two recrystallizations from acetone. google.com |

Advanced Separation Processes (e.g., Ceramic Membrane Microfiltration, Electrodialysis Desalination)

For larger-scale or specialized purification needs, advanced separation processes offer efficient alternatives to traditional methods.

Ceramic Membrane Microfiltration is a pressure-driven membrane separation process that uses porous ceramic membranes to separate suspended particles, bacteria, or large molecules from a liquid. nih.gov The pore sizes for microfiltration typically range from 0.1 to 10 micrometers. Ceramic membranes are known for their high thermal, chemical, and mechanical stability, making them suitable for use in harsh chemical environments. In the context of purifying a product stream containing a tetrahydropyrimidine, microfiltration could be employed as a pre-treatment step to remove particulate matter or as part of a process to clarify a reaction mixture before subsequent purification steps.

Electrodialysis Desalination is an electrochemical membrane process used to transport ions from one solution to another through ion-exchange membranes under the influence of an applied electric potential difference. beilstein-journals.orgresearchgate.net This technique is primarily used for desalination of aqueous solutions but has found applications in the purification of organic compounds, especially for removing ionic impurities. mdpi.com For instance, if this compound or its derivatives are synthesized in a process that generates inorganic salts as byproducts, electrodialysis could be an effective method to remove these salts from the product solution. Recent advancements have focused on the electrochemical synthesis and purification of various heterocyclic compounds, suggesting the applicability of electrochemical methods in this area of chemistry. researchgate.netnih.gov The process is particularly advantageous as it moves the ions away from the product stream, allowing for high recovery of the desired organic compound. beilstein-journals.org

| Process | Principle | Potential Application for Tetrahydropyrimidines |

| Ceramic Membrane Microfiltration | Size-based separation using porous ceramic membranes. nih.gov | Clarification of reaction mixtures; removal of particulate impurities. |

| Electrodialysis Desalination | Ion transport through ion-exchange membranes under an electric field. beilstein-journals.org | Removal of inorganic salt byproducts from the synthesis of the target compound or its derivatives. mdpi.com |

Reactivity and Reaction Mechanisms of 2 Methyl 1,4,5,6 Tetrahydropyrimidine

Fundamental Nucleophilic Character and Reactivity Parameters of 2-Methyl-1,4,5,6-tetrahydropyrimidine

This compound is characterized by its significant nucleophilic character, which is central to its reactivity. The nucleophilicity of this cyclic amidine is quantified using Mayr's reactivity parameters, which provide a standardized scale for comparing the reactivity of various nucleophiles. researchgate.netnih.gov The key parameters are the nucleophilicity parameter (N) and the slope parameter (sN).

The reactivity parameters for this compound have been determined in different solvents, highlighting the influence of the reaction medium on its nucleophilic strength. These parameters are crucial for predicting reaction rates and understanding the compound's behavior in various chemical transformations. researchgate.netnih.gov

Table 1: Reactivity Parameters of this compound in Different Solvents

| Solvent | N Parameter | sN Parameter | Reference |

| Acetonitrile (B52724) (MeCN) | 14.43 | 0.79 | researchgate.net |

| Dichloromethane (CH2Cl2) | 15.21 | 0.69 | nih.gov |

These parameters were determined using reference electrophiles and are essential for applying the linear free-energy relationship log k = sN(N + E), which correlates the rate constant (k) of a reaction with the nucleophilicity (N, sN) of the nucleophile and the electrophilicity (E) of its reaction partner. williams.edu The high N value indicates a strong nucleophilic character, making it reactive towards a wide range of electrophiles.

Tandem Reactions and Multi-Step Transformations Initiated by this compound

The pronounced nucleophilicity of this compound allows it to initiate complex reaction cascades, including tandem and multi-step transformations, leading to the formation of intricate heterocyclic structures.

Reactions with 1,3-Diacid Chlorides Leading to Complex Heterocycles (e.g., 1,8-Naphthyridinetetraones)

This compound can act as a tridentate nucleophile, engaging in tandem reactions with 1,3-diacid chlorides. This reactivity provides a one-pot synthesis route to highly functionalized and potentially bioactive 1,8-naphthyridinetetraones. wur.nl The reaction proceeds in the presence of a base, such as triethylamine (B128534) (Et3N), in a suitable solvent like acetonitrile (MeCN). wur.nl

The proposed mechanism involves a sequence of four consecutive nucleophilic attacks on the electrophilic centers of the diacid chloride. wur.nl The process is initiated by the nucleophilic acyl attack of the sp² nitrogen of the tetrahydropyrimidine (B8763341) on a carbonyl carbon of the diacid chloride. A series of subsequent intramolecular reactions, including proton removal and further nucleophilic attacks, ultimately leads to the formation of the complex tricyclic 1,8-naphthyridinetetraone structure. wur.nl

Table 2: Synthesis of 1,8-Naphthyridinetetraones from this compound and Various 1,3-Diacid Chlorides

| 1,3-Diacid Chloride | Product | Isolated Yield (%) |

| 2,2-Dimethylmalonyl dichloride | 2,2,6,6-Tetramethyl-9-methyl-2,3,4,5,6,7-hexahydro-1H-pyrimido[1,2-a]-1,8-naphthyridine-1,3,5,7-tetraone | 72 |

| Malonyl dichloride | 9-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrimido[1,2-a]-1,8-naphthyridine-1,3,5,7-tetraone | 65 |

| Phenylmalonyl dichloride | 9-Methyl-2,6-diphenyl-2,3,4,5,6,7-hexahydro-1H-pyrimido[1,2-a]-1,8-naphthyridine-1,3,5,7-tetraone | 68 |

| Diethylmalonyl dichloride | 2,6-Diethyl-9-methyl-2,3,4,5,6,7-hexahydro-1H-pyrimido[1,2-a]-1,8-naphthyridine-1,3,5,7-tetraone | 70 |

| Dibenzylmalonyl dichloride | 2,6-Dibenzyl-9-methyl-2,3,4,5,6,7-hexahydro-1H-pyrimido[1,2-a]-1,8-naphthyridine-1,3,5,7-tetraone | 67 |

| Data sourced from The Journal of Organic Chemistry. wur.nl |

Reactions with Aroyl Chlorides

The reaction of this compound with aroyl chlorides demonstrates diverse reactivity pathways, largely influenced by the nature of the substituents on the tetrahydropyrimidine ring. When this compound reacts with two equivalents of an aroyl chloride in a tetrahydrofuran (B95107)–triethylamine medium, the products are N,N'-diaroyl cyclic ketene N,N-acetals. mdpi.com Notably, in this case, no carbon-carbon bond formation occurs at the β-carbon. mdpi.com

This outcome is in contrast to the reactivity of its N-methylated analogue, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543). The presence of the methyl group on the nitrogen atom enhances the nucleophilicity of the in situ generated cyclic ketene N,N'-acetal intermediate. mdpi.com Consequently, this analogue reacts with three equivalents of aroyl chloride to form N-aroyl N'-methyl β,β-dioxo cyclic ketene N,N'-acetals, a reaction that involves the formation of two new carbon-carbon bonds at the β-carbon. mdpi.com The differing reactivity is attributed to steric and electronic effects of the N-substituent on the delocalization of electrons within the intermediate. mdpi.com

Condensation with Aldehydes

The condensation of this compound with aldehydes, particularly aromatic aldehydes, is a reaction characteristic of amidines. This type of reaction typically proceeds through the nucleophilic attack of the nitrogen atom of the amidine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. google.com Subsequent dehydration leads to the formation of a Schiff base or can initiate more complex cyclization cascades, depending on the reaction conditions and the structure of the reactants.

While specific studies detailing the condensation of this compound with various aldehydes are not extensively documented in the provided search results, the general mechanism is well-established for similar tetrahydropyrimidine derivatives. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, leads to the formation of dihydropyrimidinones. youtube.com This highlights the propensity of the tetrahydropyrimidine scaffold to engage in condensation reactions with aldehydes. The reaction of this compound with an aldehyde like benzaldehyde (B42025) is expected to yield an N-benzylidene derivative under appropriate catalytic conditions, which often involve acid catalysis to facilitate dehydration. researchgate.net

Dehydrogenation and Aromatization Pathways to Pyrimidines

The tetrahydropyrimidine ring of this compound can be aromatized to the corresponding pyrimidine (B1678525) ring through dehydrogenation. This transformation is a key pathway for accessing substituted pyrimidines from their saturated or partially saturated precursors. Various methods can be employed for this oxidative aromatization.

One approach involves vapor-phase dehydrogenation over a supported noble metal catalyst. For example, 2-alkyltetrahydropyrimidines can be converted to 2-alkylpyrimidines in high yields by passing them over a platinum-on-alumina catalyst at elevated temperatures (e.g., 300-325 °C) in the absence of oxygen and added water. researchgate.net An inert solvent like pyridine (B92270) may be used in this process. researchgate.net Another study describes the dehydrogenation of this compound to 2-methylpyrimidine in low yield using a palladium on charcoal catalyst in phenyl ether. williams.edu The use of sulfur at high temperatures has also been reported for the dehydrogenation of a related 2-phenyl derivative, though the product was not isolated. williams.edu

The efficiency of the dehydrogenation can be influenced by the reaction conditions and the specific catalyst employed. These aromatization reactions are significant as they provide a synthetic link between the stereochemically rich tetrahydropyrimidine derivatives and the medicinally important class of aromatic pyrimidines.

Ring Transformations and Cycloaddition Reactions of the Tetrahydropyrimidine Moiety

The tetrahydropyrimidine ring system is capable of undergoing various ring transformations and cycloaddition reactions, leading to the formation of different heterocyclic structures. These reactions often depend on the substitution pattern of the ring and the nature of the reacting species.

Ring expansion reactions have been observed in substituted tetrahydropyrimidine derivatives. For example, 4-chloromethyl-substituted 1,2,3,4-tetrahydropyrimidin-2-ones can undergo ring expansion to form 1,3-diazepine derivatives when treated with nucleophiles. This transformation is believed to proceed via an initial nucleophilic substitution followed by an intramolecular rearrangement. The outcome of such reactions, whether it be direct substitution or ring expansion, can be influenced by the reaction conditions and the nature of the nucleophile.

While specific examples of cycloaddition reactions involving the this compound moiety are not extensively detailed in the provided search results, the dihydropyrimidine (B8664642) scaffold, which is structurally related, is known to participate in such reactions. For instance, dihydropyrimidine-fused mesomeric betaines can undergo 1,3-dipolar cycloaddition reactions with electron-deficient dipolarophiles. Furthermore, 5,6-unsubstituted 1,4-dihydropyridines, which contain a similar reactive C=C double bond, can act as activated alkenes in various cycloaddition reactions. nih.gov This suggests that the tetrahydropyrimidine ring in this compound, particularly if it can be partially oxidized to a dihydropyrimidine, could potentially engage in cycloaddition reactions to form more complex polycyclic systems. Transition metal-catalyzed [4+2] cycloadditions are a powerful tool for the construction of six-membered rings and have been applied to systems containing diene and enyne functionalities, indicating the broad scope of these reactions in heterocyclic synthesis. williams.edu

Functionalization Reactions at Various Positions of the this compound Ring

The this compound ring can undergo several functionalization reactions, including dehydrogenation and acylation, although outcomes can vary.

Dehydrogenation: The conversion of the tetrahydropyrimidine ring to its aromatic pyrimidine counterpart is a key transformation. Catalytic oxidation using 10% palladium on charcoal has been shown to produce 2-methylpyrimidine from this compound, albeit in small amounts. oregonstate.edu This method represents a direct route to aromatize the heterocyclic ring. oregonstate.edu

Acylation: The reactivity of the ring's nitrogen atoms towards acylating agents has been explored. While the reaction of 2-phenyl-1,4,5,6-tetrahydropyrimidine with acetic anhydride successfully yields 1-acetyl-2-phenyl-1,4,5,6-tetrahydropyrimidine, the same reaction with this compound results in an unidentified amorphous material. oregonstate.edu This suggests that the nature of the substituent at the 2-position significantly influences the outcome of N-acylation.

Alkylation: The exocyclic methyl group can be functionalized. Deprotonation of the related cyclic imine, 2-methyl-4,5,6,7-tetrahydro-3H-azepine, with a strong base like lithium diisopropylamide, followed by the addition of electrophiles, leads to substitution at the exocyclic position in moderate yields. researchgate.net A similar principle of deprotonation and reaction with an aldehyde can be applied to 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine to form vinyl derivatives. google.com

Table 1: Summary of Functionalization Reactions

| Starting Material | Reagent(s) | Product | Observations |

|---|---|---|---|

| This compound | 10% Palladium on Charcoal | 2-Methylpyrimidine | Small amounts of the corresponding pyrimidine were produced. oregonstate.edu |

| This compound | Acetic Anhydride | Unidentified amorphous material | The reaction did not yield the expected N-acetyl product under the studied conditions. oregonstate.edu |

| 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine | Thiophene-2-carboxaldehyde, Methyl formate | 1-methyl-1,4,5,6-tetrahydro-2-[2-(2-thienyl)vinyl]pyrimidine | The reaction proceeds under mild conditions to yield the vinyl-substituted product. google.com |

Hydrolytic Stability of the this compound Ring System

The stability of the tetrahydropyrimidine ring system to hydrolysis is a critical factor in its application and persistence. Studies on related 2-substituted tetrahydropyrimidines indicate that the ring is susceptible to cleavage under certain conditions, with stability being influenced by the substituent at the 2-position and the pH of the medium.

For instance, 2-phenyl-1,4,5,6-tetrahydropyrimidine demonstrates considerable stability at room temperature in aqueous solutions with minimal hydrolysis. However, at 100°C, the ring undergoes complete disruption within one hour. oregonstate.edu In contrast, 2-amino-1,4,5,6-tetrahydropyrimidine hydrolyzes slowly at room temperature in both neutral and alkaline media, with a noted decrease in stability in alkaline solutions. oregonstate.edu Another derivative, bi-(1,4,5,6-tetrahydropyrimidin-2-yl), decomposes completely after 15 minutes in water, yielding monoformamido-1,3-propanediamine. oregonstate.edu

These findings suggest that the this compound ring is likely stable under neutral, ambient conditions but may be prone to hydrolytic cleavage under elevated temperatures or changes in pH.

Table 2: Comparative Hydrolytic Stability of 2-Substituted-1,4,5,6-tetrahydropyrimidines

| Compound | Condition | Observation |

|---|---|---|

| 2-Phenyl-1,4,5,6-tetrahydropyrimidine | Aqueous solution, room temperature | Only a small extent of hydrolysis. oregonstate.edu |

| 2-Phenyl-1,4,5,6-tetrahydropyrimidine | Aqueous solution, 100°C for 1 hour | The tetrahydropyrimidine ring was completely disrupted. oregonstate.edu |

| 2-Amino-1,4,5,6-tetrahydropyrimidine | Neutral and alkaline media, room temperature | Hydrolyzed slowly; less stable in alkaline solution than in neutral. oregonstate.edu |

| Bi-(1,4,5,6-tetrahydropyrimidin-2-yl) | Water, 15 minutes | Decomposed completely. oregonstate.edu |

Interactions with Carbon Dioxide as a Fixation Agent

Cyclic amidines, including N-methyltetrahydropyrimidine (MTHP), have been identified as effective agents for the reversible fixation and release of carbon dioxide (CO2). rsc.org This reactivity is rooted in the nucleophilic character of the amidine nitrogen, which can attack the electrophilic carbon of CO2.

The interaction between MTHP and CO2 leads to the formation of a zwitterionic carbamic complex through the creation of a new N-CO2 bond. rsc.orgacs.orgusp.br This process effectively "captures" the CO2 molecule. The reversible nature of this bond allows MTHP to act as a CO2 delivery agent. For example, MTHP can capture CO2 from the gas phase and deliver it to a reaction system, facilitating the synthesis of cyclic carbonates from epoxides at atmospheric pressure and milder temperatures. rsc.org In this system, MTHP significantly accelerates the reaction compared to when it is absent. rsc.org

Theoretical calculations and experimental data on related bicyclic amidines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) confirm the formation of these carbamic adducts in solution. acs.orgusp.br The stability and transcarboxylating activity of these amidine-CO2 complexes are correlated, highlighting their potential in catalytic applications involving CO2 utilization. acs.orgusp.br

Adduct Formation with Reactive Metabolites (e.g., Methylglyoxal)

While this compound itself is not typically a starting material for adduct formation with methylglyoxal (MG), the tetrahydropyrimidine moiety is a key structure formed when MG reacts with biological molecules like arginine. MG is a reactive dicarbonyl compound produced endogenously as a byproduct of metabolism. nih.govresearchgate.net It readily reacts with the guanidino group of arginine residues in proteins to form a variety of advanced glycation end products (AGEs). researchgate.net

Among the major products is a novel adduct featuring a tetrahydropyrimidine ring: Nδ-(4-carboxy-4,6-dimethyl-5,6-dihydroxy-1,4,5,6-tetrahydropyrimidine-2-yl)-L-ornithine (THP). researchgate.netnih.gov This non-fluorescent compound is formed alongside other adducts such as hydroimidazolones (e.g., MG-H1) and the fluorescent product argpyrimidine. nih.govnih.gov The formation of the THP adduct occurs through the reaction of two molecules of methylglyoxal with one molecule of arginine. The reaction is complex, with studies suggesting that an intermediate imidazolinone adduct can react with a second molecule of MG to form the THP structure. researchgate.net The formation of such adducts on nuclear proteins may play a role in cellular functions and pathologies. nih.gov

Table 3: Major Adducts from the Reaction of Methylglyoxal with Arginine

| Adduct Name | Abbreviation | Chemical Name |

|---|---|---|

| Tetrahydropyrimidine Adduct | THP | Nδ-(4-carboxy-4,6-dimethyl-5,6-dihydroxy-1,4,5,6-tetrahydropyrimidine-2-yl)-L-ornithine nih.gov |

| Hydroimidazolone | MG-H1 | Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-L-ornithine nih.gov |

| Argpyrimidine | - | Nδ-(5-hydroxy-4,6-dimethylpyrimidine-2-yl)-L-ornithine nih.gov |

Spectroscopic and Structural Elucidation of 2 Methyl 1,4,5,6 Tetrahydropyrimidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed molecular structure can be assembled.

The ¹H NMR spectrum of 2-Methyl-1,4,5,6-tetrahydropyrimidine is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The structure consists of a methyl group, two inequivalent methylene (B1212753) (CH₂) groups within the propylene (B89431) bridge, and an N-H proton.

The key predicted resonances are:

Methyl Protons (C2-CH₃): A singlet appearing in the upfield region, typically around δ 2.0-2.3 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.

Methylene Protons (C4-H₂ and C6-H₂): The two methylene groups adjacent to the nitrogen atoms (C4 and C6) are expected to produce signals around δ 3.2-3.5 ppm. These protons would likely appear as a triplet, being split by the adjacent C5 methylene protons.

Methylene Protons (C5-H₂): The central methylene group of the propylene chain is expected to resonate further upfield, around δ 1.8-2.1 ppm. This signal would likely present as a quintet, as it is coupled to the four protons on the two adjacent methylene groups (C4 and C6).

Amine Proton (N-H): A broad singlet is anticipated for the N-H proton. Its chemical shift is highly variable and dependent on solvent and concentration, but could be expected in the range of δ 4.5-5.5 ppm or even further downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C2-CH₃ | 2.0 - 2.3 | Singlet (s) |

| C4-H₂ / C6-H₂ | 3.2 - 3.5 | Triplet (t) |

| C5-H₂ | 1.8 - 2.1 | Quintet (quin) |

| N-H | 4.5 - 5.5 (Broad) | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected.

The predicted signals are:

Amidine Carbon (C2): This carbon, part of the C=N double bond, is the most deshielded and is expected to appear significantly downfield, in the range of δ 155-160 ppm.

Methylene Carbons (C4 and C6): The two equivalent methylene carbons bonded to nitrogen are predicted to resonate around δ 40-45 ppm.

Methylene Carbon (C5): The central methylene carbon of the propylene bridge is expected to be the most shielded of the ring carbons, with a chemical shift around δ 18-22 ppm.

Methyl Carbon (C2-CH₃): The methyl carbon atom should appear in the upfield region of the spectrum, typically around δ 20-25 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Amidine) | 155 - 160 |

| C4 / C6 | 40 - 45 |

| C5 | 18 - 22 |

| C2-CH₃ | 20 - 25 |

DEPT spectroscopy is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This technique is crucial for confirming the assignments made in the standard ¹³C NMR spectrum.

For this compound, the DEPT experiments would clarify the carbon skeleton:

DEPT-90: This experiment only shows signals for CH carbons. Therefore, no signals would be observed for this molecule.

DEPT-135: This experiment displays positive signals for CH₃ and CH carbons, and negative (inverted) signals for CH₂ carbons. Quaternary carbons are absent. The expected spectrum would show a positive signal for the methyl carbon (C2-CH₃) and negative signals for the three methylene carbons (C4, C5, and C6). The amidine carbon (C2) would be absent.

This information, when combined with the standard broadband-decoupled ¹³C NMR, allows for the unambiguous assignment of each carbon atom.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands that confirm its functional groups.

Key expected IR absorptions include:

N-H Stretch: A moderate to strong, somewhat broad band is expected in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

C=N Stretch: The carbon-nitrogen double bond of the amidine group is a key feature and should produce a strong, sharp absorption band in the region of 1680-1630 cm⁻¹. rsc.org

C-H Bending: Vibrations corresponding to the scissoring and bending of the CH₂ and CH₃ groups would appear in the 1470-1360 cm⁻¹ region.

C-N Stretch: The C-N single bond stretching vibrations are typically found in the fingerprint region, around 1250-1180 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Medium-Strong, Broad |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong |

| C=N Stretch (Amidine) | 1680 - 1630 | Strong |

| C-H Bending | 1470 - 1360 | Variable |

| C-N Stretch | 1250 - 1180 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, more symmetric, less polar bonds often produce strong Raman signals.

For this compound, the key features in the Raman spectrum would be:

C=N Stretch: The C=N double bond, being a relatively polarizable bond, is expected to show a strong signal in the Raman spectrum, complementing the strong band seen in the IR spectrum in the 1680-1630 cm⁻¹ region.

Symmetric C-H Bending: The symmetric bending ("umbrella") mode of the methyl group often gives a characteristic and identifiable Raman signal around 1380 cm⁻¹.

Ring Vibrations: The breathing and stretching modes of the heterocyclic ring would produce a series of characteristic signals in the fingerprint region (below 1500 cm⁻¹), which are useful for identifying the core tetrahydropyrimidine (B8763341) structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. youtube.com The structure of this compound contains sigma (σ) bonds, a pi (π) bond within the carbon-nitrogen double bond (C=N) of the amidine group, and non-bonding (n) electrons on the nitrogen atoms. youtube.com Consequently, several types of electronic transitions are theoretically possible.

The primary electronic transitions expected for this compound include π → π* and n → π. libretexts.org The π → π transition involves the excitation of an electron from the π bonding orbital of the C=N group to the corresponding π* antibonding orbital. The n → π* transition involves the promotion of a non-bonding electron from one of the nitrogen atoms to the π* antibonding orbital. youtube.com Transitions involving sigma electrons, such as σ → σ* and n → σ, require significantly higher energy and typically occur in the far-UV region, often below the 200 nm range of standard UV-Vis spectrophotometers. youtube.comlibretexts.org The n → π transitions are generally of lower energy (occur at longer wavelengths) but are less intense (lower molar absorptivity) compared to the more intense π → π* transitions. youtube.com

| Type of Transition | Molecular Orbitals Involved | Relative Energy Requirement | Expected Spectral Region |

|---|---|---|---|

| σ → σ | Sigma bonding to sigma antibonding | High | Far UV (<200 nm) |

| n → σ | Non-bonding to sigma antibonding | High to Medium | UV (~200 nm) |

| π → π | Pi bonding to pi antibonding | Medium to Low | Near UV (200-400 nm) |

| n → π | Non-bonding to pi antibonding | Low | Near UV / Visible (200-700 nm) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₅H₁₀N₂), the exact molecular weight is 98.15 g/mol . nih.gov In an electron ionization (EI) mass spectrum, this would correspond to a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 98.

The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. chemguide.co.uk The fragmentation of cyclic amidines and related nitrogen heterocycles is influenced by the stability of the resulting carbocations and the presence of heteroatoms. sapub.orglibretexts.org The pyrimidine (B1678525) ring in related structures has been noted for its relative stability during fragmentation. sapub.org

A plausible fragmentation pathway for this compound would involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are common points of cleavage. Loss of a methyl radical (•CH₃) from the C2 position would result in a fragment ion at m/z 83 (M-15).

Ring Cleavage: The tetrahydropyrimidine ring can undergo cleavage, often through the loss of small, neutral molecules. A retro-Diels-Alder type reaction could lead to the elimination of ethene (C₂H₄), resulting in a fragment at m/z 70 (M-28).

Further Fragmentation: Subsequent fragmentation of these primary ions can lead to smaller characteristic ions, such as those corresponding to the loss of HCN (m/z 27) or other nitrogen-containing fragments. msu.edu

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 98 | [C₅H₁₀N₂]⁺• (Molecular Ion) | - |

| 83 | [C₄H₇N₂]⁺ | •CH₃ (Methyl radical) |

| 70 | [C₃H₆N₂]⁺• | C₂H₄ (Ethene) |

| 43 | [C₂H₅N]⁺• | C₃H₅N |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the available literature, analysis of analogous cyclic amidines and tetrahydropyrimidine derivatives allows for a reliable prediction of its solid-state characteristics. acs.orgnih.govrsc.org

The six-membered tetrahydropyrimidine ring is not planar due to the presence of sp³-hybridized carbon atoms. It is expected to adopt a non-planar conformation, such as a boat or twisted-boat form, which is a common feature in related dihydro-1,2,4,5-tetrazine structures. researchgate.net The amidine moiety (-N=C(R)-NH-) itself imposes a degree of planarity on the atoms involved.

| Structural Parameter | Expected Observation | Reference from Analogous Structures |

|---|---|---|

| Ring Conformation | Non-planar, likely a boat or twisted conformation. | Observed in various substituted tetrahydropyrimidines and related heterocycles. nih.govresearchgate.net |

| C=N Bond Length | Shorter than a C-N single bond, indicative of double-bond character. | Characteristic of the amidine functional group. |

| Intermolecular Interactions | Extensive hydrogen bonding (N-H···N) forming dimers or polymeric chains. | A dominant feature in the crystal structures of cyclic compounds with NH groups. mdpi.com |

| Crystal System | Commonly monoclinic or orthorhombic for such organic molecules. | Frequent systems for related heterocyclic compounds. nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and purity.

For this compound, the molecular formula is C₅H₁₀N₂. nih.gov The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). A close correlation between the experimental and theoretical values provides strong evidence for the assigned molecular formula.

Theoretical Composition Calculation:

Molecular Weight: (5 × 12.011) + (10 × 1.008) + (2 × 14.007) = 98.149 g/mol

% Carbon (C): (5 × 12.011 / 98.149) × 100% = 61.19%

% Hydrogen (H): (10 × 1.008 / 98.149) × 100% = 10.27%

% Nitrogen (N): (2 × 14.007 / 98.149) × 100% = 28.54%

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 61.19 |

| Hydrogen | H | 10.27 |

| Nitrogen | N | 28.54 |

Computational Chemistry and Theoretical Investigations of 2 Methyl 1,4,5,6 Tetrahydropyrimidine

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting molecular properties with high accuracy. jacsdirectory.com Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently used to optimize molecular geometries and explore the potential energy surface of molecules like tetrahydropyrimidine (B8763341) derivatives. samipubco.comechemcom.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. uci.edu For derivatives of tetrahydropyrimidine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine these optimized structures. jacsdirectory.comresearchgate.net

This process yields precise values for bond lengths and bond angles. While specific data for 2-Methyl-1,4,5,6-tetrahydropyrimidine is not detailed in the available literature, analysis of closely related compounds like 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MOPTHPC) provides representative data for the tetrahydropyrimidine core. researchgate.net The calculations reveal the spatial orientation of the atoms, confirming details such as the non-planar nature of the tetrahydropyrimidine ring. jacsdirectory.com

Below are tables showing typical bond lengths and bond angles for a tetrahydropyrimidine derivative, calculated using the B3LYP/6-311G(d,p) level of theory, which illustrate the expected structural parameters. jacsdirectory.comresearchgate.net

Table 1: Selected Optimized Bond Lengths (Å) for a Tetrahydropyrimidine Derivative Data based on a representative tetrahydropyrimidine structure.

| Bond | Length (Å) |

| C-N (Amidine) | ~1.36 |

| C=N (Amidine) | ~1.29 |

| C-C (Ring) | ~1.53 |

| N-C (Ring) | ~1.47 |

| C-C (Methyl) | ~1.51 |

Table 2: Selected Optimized Bond Angles (°) for a Tetrahydropyrimidine Derivative Data based on a representative tetrahydropyrimidine structure.

| Angle | Value (°) |

| C-N-C (Ring) | ~123.5 |

| N-C-N (Ring) | ~117.8 |

| C-C-C (Ring) | ~111.4 |

| N-C-C (Ring) | ~109.9 |

The tetrahydropyrimidine ring is not planar and can adopt several conformations due to the rotation around its single bonds. Conformational analysis involves mapping the energy of the molecule as a function of these rotational angles (dihedral angles) to identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature. For cyclic systems, conformers like chair, boat, and twist-boat are common. Computational studies can determine the energy barriers between these conformations, suggesting how flexible the molecule is. mdpi.com For substituted tetrahydropyrimidines, the position and orientation of the substituent groups (like the methyl group in this compound) play a critical role in determining the most stable conformation by minimizing steric hindrance and maximizing favorable electronic interactions. mdpi.com

Electronic Structure Analysis and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, characterizing the molecule's nucleophilicity. youtube.comlibretexts.org The LUMO is the lowest energy orbital capable of accepting electrons, thus relating to the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. jacsdirectory.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are widely used to compute these orbital energies. For a representative tetrahydropyrimidine derivative, the HOMO-LUMO energies were determined using the B3LYP/6-311G(d,p) method. jacsdirectory.com

Table 3: Frontier Molecular Orbital Energies for a Tetrahydropyrimidine Derivative Data based on a representative tetrahydropyrimidine structure.

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.47 |

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution can be quantified using methods like Mulliken population analysis. jacsdirectory.com These calculations assign a partial charge to each atom, which helps in understanding electrostatic interactions and identifying reactive sites. In this compound, the nitrogen atoms are expected to carry a negative partial charge due to their higher electronegativity, making them potential sites for electrophilic attack.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting intermolecular interactions and identifying reactive sites for both electrophilic and nucleophilic attack. researchgate.net The MESP map is typically color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In this compound, such regions would be concentrated around the lone pairs of the nitrogen atoms. mdpi.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. For this molecule, positive potential would be found around the hydrogen atoms, particularly those attached to nitrogen (N-H). researchgate.net

Green regions denote areas of neutral potential.

MESP analysis performed on similar tetrahydropyrimidine structures confirms that the most negative potential is located near the nitrogen atoms, highlighting their role as key centers for interaction. jacsdirectory.comresearchgate.net

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. Methodologies such as Density Functional Theory (DFT) are frequently used to achieve a good correlation between calculated and experimental values. physchemres.org

While specific theoretical UV-Vis spectra simulations for this compound are not extensively detailed in the reviewed literature, the established methodology for such a task involves Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This approach is widely used to calculate the electronic absorption spectra of organic compounds. sapub.org

The computational protocol typically begins with the optimization of the molecule's ground-state geometry using a DFT method, such as the popular B3LYP functional, with an appropriate basis set like 6-311+G(d,p). mdpi.com Following geometry optimization, TD-DFT calculations are performed to predict the vertical excitation energies, oscillator strengths (f), and maximum absorption wavelengths (λmax). nih.gov The calculations can be performed in the gas phase or, more realistically, by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent like methanol (B129727) or chloroform (B151607) on the electronic transitions. mdpi.comnih.govsapub.org The resulting theoretical spectrum, often visualized as a plot of oscillator strength against wavelength, can then be compared with experimental UV-Vis data to assign specific electronic transitions, such as n → π* or π → π*. researchgate.net

Theoretical calculations are instrumental in assigning nuclear magnetic resonance (NMR) signals and vibrational modes observed in infrared (IR) and Raman spectroscopy.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Invariant Atomic Orbital (GIAO) method within DFT. scielo.org.mx The process involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). scielo.org.mxjacsdirectory.com Subsequently, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. To facilitate comparison with experimental data, these absolute shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. semanticscholar.org DFT-based methods have become popular for their ability to provide chemical shift predictions that are reasonably close to experimental values. mdpi.com For complex systems, Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can also be employed to account for environmental effects on NMR shifts. nih.gov

Vibrational Frequencies: The computational analysis of vibrational spectra also begins with the optimization of the molecular structure to find a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies. physchemres.org DFT methods, particularly B3LYP with basis sets like 6-311++G(d,p), are standard for calculating harmonic vibrational frequencies. physchemres.orgnih.gov However, theoretical harmonic frequencies are known to be systematically higher than experimental anharmonic frequencies. To correct for this discrepancy and improve agreement with experimental data, the calculated frequencies are uniformly scaled using specific scaling factors, which depend on the computational method and basis set used (e.g., a factor of ~0.96 is common for B3LYP). scielo.org.mxsemanticscholar.org A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. semanticscholar.org

Reactivity Descriptors and Mechanistic Insights from Computational Models

Computational models offer profound insights into the chemical reactivity of a molecule. By calculating various electronic parameters, one can quantify a molecule's propensity to act as a nucleophile or an electrophile and explore the energetics of potential reaction pathways.

The reactivity of this compound can be quantified using reactivity descriptors. The nucleophilicity of this compound has been experimentally determined and is cataloged in Mayr's Database of Reactivity Parameters. lmu.delmu.de

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Nucleophilicity Parameter (N) | 14.43 | Quantifies the nucleophilic character of the molecule. | lmu.delmu.de |

| Slope Parameter (sN) | 0.79 | Relates to the sensitivity of the nucleophile to the electrophile's nature. | lmu.delmu.de |

From a theoretical standpoint, reactivity indices are derived from conceptual DFT. The global electrophilicity index (ω) and nucleophilicity index (N) are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The electrophilicity index (ω), is defined as ω = μ²/2η, where μ is the electronic chemical potential and η is the chemical hardness. researchgate.net A higher value of N indicates stronger nucleophilic character, while a higher ω value signifies stronger electrophilic character. jacsdirectory.comresearchgate.net These indices allow for the classification of molecules on a unified scale, helping to predict their behavior in polar reactions. jacsdirectory.com

While specific computational studies on the reaction pathways of this compound were not identified in the surveyed literature, the general computational approach for such investigations is well-established. It involves using quantum chemical methods to map the potential energy surface (PES) of a reaction.

The exploration of a reaction, such as a nucleophilic substitution or a ring-expansion, begins with the identification of the reactants, products, and a plausible reaction coordinate (e.g., the distance of a forming or breaking bond). nih.govresearchgate.net Computational techniques like relaxed PES scans can be used to explore the energy profile along this coordinate, providing initial guesses for the structures of transition states (TS) and intermediates. nih.gov More advanced, semi-automated methods can robustly explore various chemical pathways and uncover multiple potential products from a given set of reactants. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. Although no specific QSAR studies featuring this compound were found, the methodology for such a study would rely heavily on theoretical parameters derived from computational chemistry.

In a typical QSAR study involving tetrahydropyrimidine derivatives, various molecular descriptors would be calculated for each compound in the series. nih.gov These descriptors, which serve as the independent variables in the model, can be calculated using DFT and other computational methods. They include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, atomic charges (e.g., Mulliken charges), and reactivity indices like electrophilicity and chemical hardness. jacsdirectory.comresearchgate.net

Steric and Topological Descriptors: Molecular volume, surface area, and various topological indices that describe molecular size and shape.

These theoretical parameters are then used to develop a mathematical equation that links them to a measured biological activity (e.g., inhibitory concentration, IC₅₀). Statistical techniques such as Multiple Linear Regression (MLR) are employed to create the model. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are crucial for the desired biological effect.

An extensive search of scientific literature has been conducted to gather information on the computational chemistry and theoretical investigations of this compound, as per the specified outline.

The search reveals a significant body of research on computational modeling, enzyme-inhibitor analysis, and molecular docking for the broader class of tetrahydropyrimidines and their derivatives. However, specific studies focusing solely on the compound This compound for the requested topics—Computational Models for Predicting Molecular Interactions, Analysis of Inhibitor-Enzyme Complexation and Solvation Energies, and Molecular Modeling and Docking Simulations for Ligand-Target Interactions—could not be located.

The available research predominantly focuses on a closely related derivative, Ectoine (B1671093) , which has the chemical name (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid. Ectoine shares the same core this compound structure but is substituted with a carboxylic acid group. This compound has been extensively studied using the computational methods outlined in the request, including:

Density Functional Theory (DFT) calculations to model its molecular interactions with DNA and water. acs.orgnih.gov

Molecular Dynamics (MD) simulations to understand its role as a stress protectant, its interaction with water molecules, and its binding within enzyme active sites. mdpi.commdpi.comresearchgate.net

Molecular docking studies to simulate its interaction with enzymes such as Ectoine Hydroxylase (EctD) and Ectoine Synthase (EctC). mdpi.comresearchgate.netfrontiersin.org

Due to the strict instruction to focus solely on "this compound" and the absence of specific literature for this exact compound within the requested computational contexts, it is not possible to generate the article as outlined. Proceeding with information on Ectoine would violate the core requirements of the request.

Therefore, the requested article cannot be generated at this time.

Applications and Advanced Research Directions Involving 2 Methyl 1,4,5,6 Tetrahydropyrimidine

Role as Key Synthetic Intermediates in Organic Synthesis

The inherent reactivity of the amidine functional group allows 2-Methyl-1,4,5,6-tetrahydropyrimidine and its close derivatives to serve as foundational precursors in the synthesis of a wide array of more complex molecules.